Licoisoflavanone
CAS No.: 66067-26-3
VCID: VC0019082
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Licoisoflavone A is an isoflavone, a type of organic compound, found in various plants such as Glycyrrhiza uralensis and Glycyrrhiza aspera . It is characterized as a 7-hydroxyisoflavone with additional hydroxy groups at the 5, 2', and 4' positions, along with a prenyl group at the 3' position . Licoisoflavone A, also known as phaseoluteone, is categorized within the class of isoflavones, which are polycyclic compounds featuring a 2-isoflavene skeleton and a ketone group at the C4 carbon atom . This makes it a flavonoid . Licoisoflavone A has been detected, but not quantified, in several foods, including green beans, common beans, corns, white lupines, oats, teffs, triticales, common wheats, and bulgur . Its presence in these foods suggests it could be a potential biomarker for the consumption of these foods . Licoisoflavone A is also considered a secondary metabolite, which means it is not essential for the organism's metabolism or physiology, but may function as a defense or signaling molecule . A similar compound is Licoisoflavone B . Licoisoflavone A can also be identified by various names and identifiers, including its IUPAC name, 3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one, CAS number 66056-19-7, and ChEBI ID CHEBI:28620 . Other synonyms include 2',4',5,7-Tetrahydroxy-3'-(3,3-dimethylallyl)isoflavone and 3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one . |
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CAS No. | 66067-26-3 |
Product Name | Licoisoflavanone |
Molecular Formula | C20H18O6 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3 |
Standard InChIKey | JNDPLDZUOFZXIG-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C |
Appearance | Powder |
PubChem Compound | 392443 |
Last Modified | Sep 17 2023 |
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